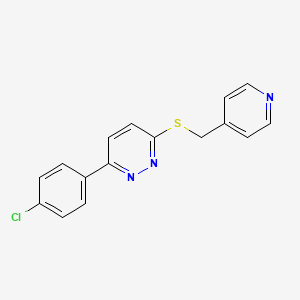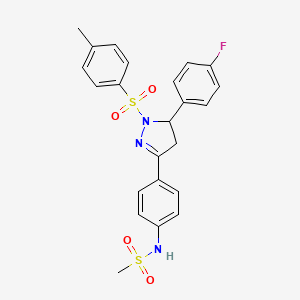
3-(4-clorofenil)-6-((piridin-4-ilmetil)tio)piridazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a pyridin-4-ylmethylthio group
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazine core.
Attachment of the Pyridin-4-ylmethylthio Group: The pyridin-4-ylmethylthio group can be attached through a thiolation reaction, where a pyridin-4-ylmethyl halide reacts with a thiol derivative of the pyridazine core.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring or the aromatic substituents, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the chlorophenyl group or electrophilic substitution at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Material Science: The compound’s electronic properties may be exploited in the development of new materials for electronic or photonic applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-6-(methylthio)pyridazine: Similar structure but with a methylthio group instead of a pyridin-4-ylmethylthio group.
3-(4-Chlorophenyl)-6-(phenylthio)pyridazine: Similar structure but with a phenylthio group instead of a pyridin-4-ylmethylthio group.
3-(4-Chlorophenyl)-6-(ethylthio)pyridazine: Similar structure but with an ethylthio group instead of a pyridin-4-ylmethylthio group.
Uniqueness
3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is unique due to the presence of the pyridin-4-ylmethylthio group, which can impart distinct electronic and steric properties compared to other similar compounds
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)21-11-12-7-9-18-10-8-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGYAASMJAHWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2441572.png)
![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2441573.png)
![N-[(4-fluorophenyl)methyl]-3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2441574.png)

![1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B2441577.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide](/img/structure/B2441583.png)
![5-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441585.png)
![3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide](/img/structure/B2441587.png)
![8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2441588.png)
![5-Fluoro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2441590.png)
![(E)-4-(Dimethylamino)-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)but-2-enamide](/img/structure/B2441591.png)

